3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole
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Overview
Description
3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole is a heterocyclic compound that features a pyrrolidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2 to 3 can be achieved by refluxing in formamide . The desired 4-chloro derivative can be obtained via reaction with phosphorous oxychloride in reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts and controlled reaction conditions to facilitate the cyclization and formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the pyrrolidine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or formamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The triazole ring can also participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and triazole derivatives, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
3-(4-Methoxypyrrolidin-2-yl)-4,5-dimethyl-4h-1,2,4-triazole is unique due to its specific combination of a methoxypyrrolidine ring and a dimethyltriazole ring. This combination provides distinct structural and functional properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(4-methoxypyrrolidin-2-yl)-4,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4O/c1-6-11-12-9(13(6)2)8-4-7(14-3)5-10-8/h7-8,10H,4-5H2,1-3H3 |
InChI Key |
HHRZPUCYXSLOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2CC(CN2)OC |
Origin of Product |
United States |
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